molecular formula C19H13ClF2N4O B10798184 3-(4-Chlorophenyl)-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

3-(4-Chlorophenyl)-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10798184
M. Wt: 386.8 g/mol
InChI Key: PMHUSEXABGDNGS-UHFFFAOYSA-N
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Description

OSM-S-272 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-272 involves the construction of the thienopyrimidine scaffold.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

OSM-S-272 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving OSM-S-272 include:

    Lithium diisopropylamide (LDA): Used for lithiation.

    Ammonium hydroxide: Used for introducing the amine group.

    Halogenating agents: Used for halogenation reactions.

Major Products

The major products formed from these reactions include various substituted thienopyrimidines, which can be further modified to enhance their biological activity .

Scientific Research Applications

OSM-S-272 has been extensively studied for its potential in treating malaria. It has shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound has low mammalian cell toxicity and a low propensity for resistance development . Additionally, OSM-S-272 is being explored for its potential use in other areas of medicine, including cancer treatment, due to its ability to inhibit specific molecular targets .

Mechanism of Action

The mechanism of action of OSM-S-272 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound forms a covalent adduct with the enzyme, leading to its inactivation .

Comparison with Similar Compounds

Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.

    TCMDC-135294: A structurally related compound with activity against Plasmodium falciparum.

Uniqueness

OSM-S-272 is unique due to its specific inhibition of PfAsnRS, which is a novel target for antimalarial drugs. This specificity reduces the likelihood of cross-reactivity with human enzymes, making it a promising candidate for further development .

Properties

Molecular Formula

C19H13ClF2N4O

Molecular Weight

386.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C19H13ClF2N4O/c20-14-4-2-13(3-5-14)19-25-24-17-10-23-11-18(26(17)19)27-8-7-12-1-6-15(21)16(22)9-12/h1-6,9-11H,7-8H2

InChI Key

PMHUSEXABGDNGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)OCCC4=CC(=C(C=C4)F)F)Cl

Origin of Product

United States

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